molecular formula C10H17NO2 B11907558 2-Azaspiro[4.5]decane-6-carboxylic acid

2-Azaspiro[4.5]decane-6-carboxylic acid

Cat. No.: B11907558
M. Wt: 183.25 g/mol
InChI Key: SHUUSFTYJUJLCX-UHFFFAOYSA-N
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Description

2-Azaspiro[45]decane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-6-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process . This method provides a high yield of the desired spirocyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .

Scientific Research Applications

2-Azaspiro[4.5]decane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decane-6-carboxylic acid stands out due to its carboxylic acid functional group, which imparts unique reactivity and biological activity compared to other spirocyclic compounds.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-azaspiro[4.5]decane-6-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-9(13)8-3-1-2-4-10(8)5-6-11-7-10/h8,11H,1-7H2,(H,12,13)

InChI Key

SHUUSFTYJUJLCX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCNC2)C(C1)C(=O)O

Origin of Product

United States

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